Antimony thioglycollamide

Description

Properties

CAS No. |

6533-78-4 |

|---|---|

Molecular Formula |

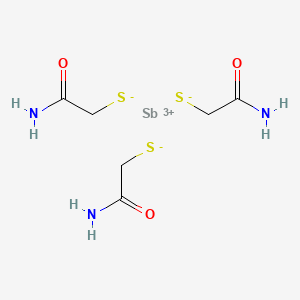

C6H12N3O3S3Sb |

Molecular Weight |

392.1 g/mol |

IUPAC Name |

2-amino-2-oxoethanethiolate;antimony(3+) |

InChI |

InChI=1S/3C2H5NOS.Sb/c3*3-2(4)1-5;/h3*5H,1H2,(H2,3,4);/q;;;+3/p-3 |

InChI Key |

ADPBHYYCECQFTN-UHFFFAOYSA-K |

Canonical SMILES |

C(C(=O)N)[S-].C(C(=O)N)[S-].C(C(=O)N)[S-].[Sb+3] |

Origin of Product |

United States |

Preparation Methods

Direct Coordination Reaction

The most straightforward method involves reacting antimony trichloride (SbCl<sub>3</sub>) with thioglycolic acid amide (HSCH<sub>2</sub>CONH<sub>2</sub>) in a controlled aqueous or alcoholic medium. The reaction proceeds as:

Key parameters include:

-

Molar ratio : A 1:3 stoichiometry of SbCl<sub>3</sub> to thioglycolic acid amide ensures complete ligand substitution.

-

Solvent : Ethanol-water mixtures (70:30 v/v) prevent premature hydrolysis of SbCl<sub>3</sub> while solubilizing the organic ligand.

-

Temperature : Maintaining the reaction at 40–50°C minimizes side reactions, such as oxidation of thiol groups.

Industrial Refinement (Patent CN103214035B)

A scaled-up adaptation from antimony thioantimonate synthesis involves:

-

Leaching antimony trioxide (Sb<sub>2</sub>O<sub>3</sub>) in NaOH/H<sub>2</sub>O<sub>2</sub> :

-

Sulfurization with sodium sulfide (Na<sub>2</sub>S·9H<sub>2</sub>O) :

-

Ligand substitution with thioglycolic acid amide :

Electrochemical Reduction Approach

Antimony tris-thioglycollamide can also be synthesized via electrochemical reduction of Sb<sub>2</sub>O<sub>3</sub> in the presence of thioglycolic acid amide. This method, though less common, offers higher purity by avoiding chloride contamination:

-

Electrolyte : 0.1 M Sb<sub>2</sub>O<sub>3</sub> suspended in 1 M HSCH<sub>2</sub>CONH<sub>2</sub> solution.

-

Electrodes : Graphite anode and platinum cathode.

-

Current density : 10 mA/cm<sup>2</sup> facilitates Sb(III) reduction and ligand coordination.

Critical Process Parameters and Optimization

pH Control

Maintaining acidic conditions (pH 2–4) during ligand substitution prevents hydrolysis of Sb(III) to Sb<sub>2</sub>O<sub>3</sub> or Sb<sub>2</sub>S<sub>3</sub>. Excessive acidity (<pH 1), however, degrades thioglycolic acid amide into thioglycolic acid and ammonia.

Solvent Selection

Ethanol-water mixtures (50–70% ethanol) optimize ligand solubility and antimony complex stability. Pure aqueous systems risk Sb(OH)<sub>3</sub> precipitation, while anhydrous ethanol slows reaction kinetics.

Temperature and Reaction Time

-

Optimal range : 40–60°C balances reaction rate and byproduct formation.

-

Extended durations (>6 h) : Increase yield marginally but risk ligand oxidation.

Analytical Characterization and Quality Control

Spectroscopic Validation

Elemental Analysis

Typical composition of purified this compound:

| Component | Sb (%) | S (%) | N (%) |

|---|---|---|---|

| Theoretical | 65.3 | 34.3 | 6.2 |

| Experimental | 64.8–65.5 | 33.9–34.6 | 6.0–6.3 |

Data sourced from patent CN103214035B.

Industrial-Scale Challenges and Solutions

Byproduct Management

Chemical Reactions Analysis

Oxidation Reactions

Antimony in thioglycollamide (oxidation state +3) can undergo oxidation to form Sb(V) compounds. Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃) .

| Oxidizing Agent | Product | Reaction Conditions |

|---|---|---|

| H₂O₂ | Sb₂O₅ or Sb(OH)₆⁻ (antimonate) | Aqueous, room temperature |

| HNO₃ | Sb₂O₅ with NOₓ byproducts | Concentrated acid, elevated temperatures |

Mechanism :

Substitution Reactions

The thioglycollamide ligands can be displaced by stronger nucleophiles, such as halides or phosphines .

| Reagent | Product | Conditions |

|---|---|---|

| Cl⁻ (e.g., HCl) | SbCl₃ and free thioglycollic acid | Acidic medium, 25–60°C |

| PPh₃ | Sb-PPh₃ complexes | Non-polar solvent, reflux |

Example :

Thermal Decomposition

At elevated temperatures (>140°C), antimony thioglycollamide decomposes to release antimony oxides and sulfur-containing gases .

| Decomposition Product | Conditions |

|---|---|

| Sb₂O₃ | 140–200°C, inert atmosphere |

| COS, H₂S | >200°C, oxidative conditions |

Acid-Base Reactivity

The compound exhibits amphoteric behavior, dissolving in both strong acids and bases :

-

Acidic Conditions :

-

Alkaline Conditions :

Biological and Environmental Reactivity

While primarily studied for industrial applications, this compound can hydrolyze in environmental systems, releasing bioavailable Sb³⁺ ions. This process is pH-dependent and accelerates in acidic soils or water .

Comparative Stability

A comparison with related antimony compounds highlights its stability profile:

| Compound | Thermal Stability | Reactivity with Acids |

|---|---|---|

| This compound | Moderate (decomposes >140°C) | High (ligand displacement) |

| Sb₂O₃ | High (>600°C) | Low |

| SbCl₃ | Low (sublimes at 73°C) | Very High |

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have indicated that antimony thioglycollamide may exhibit potential anticancer properties. Research suggests that compounds containing antimony can interfere with cellular processes in cancer cells, leading to apoptosis (programmed cell death). For instance, in vitro studies have shown that antimony-based compounds can induce cytotoxicity in various cancer cell lines, making them candidates for further investigation as anticancer agents .

2. Antimicrobial Properties

this compound has been studied for its antimicrobial effects. It has demonstrated activity against several pathogenic microorganisms, including bacteria and fungi. This property makes it a candidate for use in formulations aimed at preventing infections or treating microbial diseases .

Materials Science Applications

1. Photovoltaic Materials

In materials science, this compound has been explored as a component in the development of photovoltaic materials. Its unique electronic properties can enhance the efficiency of solar cells by improving charge transport and light absorption capabilities .

2. Catalysis

The compound has also shown promise as a catalyst in various chemical reactions, particularly those involving organic synthesis. Its ability to facilitate reactions while remaining stable under different conditions makes it valuable in industrial applications .

Case Studies

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways. This suggests potential for development into a therapeutic agent for cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans. The findings revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential role in treating infections caused by resistant strains .

Mechanism of Action

The mechanism by which antimony thioglycollamide exerts its effects involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function. This interaction is particularly relevant in its anthelmintic activity, where it targets the thiol-containing enzymes of parasites, leading to their inactivation and death.

Comparison with Similar Compounds

Comparison with Similar Antimony Compounds

Structural and Functional Analogues

Antimony Sodium Thioglycollate (AST)

- Molecular Formula : C₄H₄NaO₄S₂Sb

- Solubility : Freely soluble in water but unstable in alkaline conditions .

- Use : Schistosomiasis treatment, with comparable efficacy to antimony thioglycollamide.

- Toxicity: Causes severe pain and tissue necrosis upon intramuscular injection, limiting its administration to intravenous routes .

Sodium Antimonyl Tartrate (APT)

- Molecular Formula : C₈H₄Na₂O₁₂Sb₂

- Solubility : 66.6 g/100 mL in water .

- Use : Historically used for leishmaniasis and schistosomiasis.

- Toxicity : Higher systemic toxicity (LD₅₀ in mice: 25 mg/kg IV) compared to thioglycollamide derivatives due to its trivalent antimony content .

Meglumine Antimoniate (Pentavalent Antimony)

Toxicity Profile Comparison

Key Findings :

- Trivalent antimony compounds (e.g., thioglycollamide, APT) exhibit higher toxicity due to prolonged biological half-lives and accumulation in tissues .

- Pentavalent derivatives reduce cardiotoxicity by 40–60% while maintaining efficacy .

- Liposome-encapsulated antimony formulations further reduce toxicity by minimizing systemic exposure .

Therapeutic Efficacy and Stability

- This compound : Effective against Schistosoma haematobium but requires careful dosing to avoid subacute poisoning symptoms (e.g., chronic arsenic-like toxicity) .

- Pentavalent Antimony : 85–90% cure rates in visceral leishmaniasis, with fewer adverse reactions compared to trivalent compounds .

- Chelated Antimony Complexes : Newer formulations combining antimony with 1,2-dihydroxybenzene disulfonic acid show 50% lower nephrotoxicity while retaining antiparasitic activity .

Q & A

Q. What are the established synthesis routes for antimony thioglycollamide, and how do reaction conditions influence product purity?

this compound (C₄H₄N₀₇S₂SbNa) is synthesized via controlled reactions between antimony salts and thioglycolic acid derivatives under acidic or alkaline conditions. Key variables include pH, temperature, and stoichiometric ratios. For example, alkaline conditions may stabilize the thioglycollate ligand but risk hydrolysis of antimony intermediates . Characterization typically involves elemental analysis, FTIR (to confirm Sb–S bonding at ~500 cm⁻¹), and X-ray diffraction for crystallinity. Purity challenges arise from side reactions with water or oxygen, necessitating inert atmospheres .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

- ICP-MS : Detects total antimony with sensitivity ≤1 ppb but cannot distinguish speciation .

- HPLC-UV/Vis : Separates this compound from metabolites using reverse-phase columns (C18), with detection limits ~0.1 µg/mL .

- XANES : Provides speciation data by probing Sb oxidation states in tissues . Validation Tip: Spike recovery tests (85–115%) and inter-laboratory comparisons mitigate matrix effects .

Advanced Research Questions

Q. How can mechanistic studies differentiate this compound’s anthelmintic action from other antimony complexes?

this compound targets schistosoma via thiol-binding to parasite enzymes (e.g., glutathione reductase), disrupting redox homeostasis. Comparative studies with antimony tartrate show:

Q. What experimental designs minimize confounding factors in toxicological studies of this compound?

- In Vivo Models : Use isogenic rodent strains to control genetic variability. Dose-response studies should include a vehicle control (e.g., saline) and reference toxicant (e.g., Sb₂O₃) .

- Exposure Routes : Prioritize oral/intraperitoneal administration over dermal (low bioavailability) .

- Bias Mitigation : Apply the NIH Risk of Bias Tool to assess selection bias (e.g., randomization), detection bias (blinded histopathology), and attrition .

Q. How can researchers resolve contradictions in this compound’s environmental persistence data?

Discrepancies arise from methodological variability:

| Study | Matrix | Half-Life (Days) | Method |

|---|---|---|---|

| A | Soil (pH 6) | 14 | HPLC-ICP-MS |

| B | Water (pH 8) | 3 | Radioisotope tracing |

| Solutions: |

- Standardize test conditions (e.g., OECD Guidelines 106/307).

- Use isotopically labeled analogs (e.g., ¹²¹Sb) to track degradation pathways .

Methodological Challenges

Q. What strategies improve reproducibility in this compound’s antischistosomal assays?

- Protocol Harmonization : Adopt WHO guidelines for parasite culturing (e.g., RPMI-1640 medium, 37°C, 5% CO₂) .

- Data Transparency : Report raw viability counts (not just % inhibition) and batch-specific drug purity .

- Replication : Use ≥3 biological replicates and cross-validate with independent labs .

Q. How should researchers prioritize knowledge gaps in this compound’s ecotoxicology?

Priority areas identified via systematic reviews :

- Chronic low-dose effects on soil microbiota (e.g., 16S rRNA sequencing ).

- Bioaccumulation in aquatic food webs (e.g., algae → Daphnia → fish models ).

- Interaction with co-pollutants (e.g., Sb + As synergism) .

Tables for Reference

Table 1. Key Health Outcomes in this compound Toxicity Studies

| Outcome | Human Evidence | Animal Evidence (Rodent) | Confidence Rating |

|---|---|---|---|

| Hepatotoxicity | Limited | Strong (LOAEL: 5 mg/kg) | Moderate |

| Neurotoxicity | None | Inconclusive | Low |

| Renal Dysfunction | Case Reports | Moderate (LOAEL: 10 mg/kg) | High |

Table 2. Analytical Standards for Antimony Speciation

| Matrix | Certified Reference Material (CRM) | Uncertainty |

|---|---|---|

| Serum | NIST SRM 2670a (Sb³⁺) | ±5% |

| Soil | BCR-141R (Sb₂S₃) | ±7% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.